4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Brand Name: Vulcanchem
CAS No.: 64465-60-7
VCID: VC2386611
InChI: InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
SMILES: CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Molecular Formula: C13H11FO
Molecular Weight: 202.22 g/mol

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol

CAS No.: 64465-60-7

Cat. No.: VC2386611

Molecular Formula: C13H11FO

Molecular Weight: 202.22 g/mol

* For research use only. Not for human or veterinary use.

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol - 64465-60-7

Specification

CAS No. 64465-60-7
Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
IUPAC Name 4-(4-fluoro-3-methylphenyl)phenol
Standard InChI InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Standard InChI Key BDHYNFUGKOXMGQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Canonical SMILES CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F

Introduction

Chemical Structure and Properties

Structural Features

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol contains a biphenyl core structure with two benzene rings connected via a single carbon-carbon bond. The compound features three key functional groups: a fluorine atom at the 4' position of one ring, a methyl group at the 3' position of the same ring, and a hydroxyl group at the 4 position of the other ring. This arrangement of substituents creates a molecule with distinct electronic and steric properties.

The presence of these functional groups significantly influences the compound's physical and chemical characteristics. The hydroxyl group contributes to hydrogen bonding capabilities, while the fluorine atom introduces electronegativity and potential metabolic stability. The methyl group at the 3' position adds lipophilicity and affects the electronic distribution within the aromatic system.

Physical Properties

Based on structural analysis and comparison with similar biphenyl derivatives, 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol would likely exhibit the following physical properties:

PropertyPredicted Value/Characteristic
AppearanceWhite to off-white crystalline solid
Molecular WeightApproximately 216.23 g/mol
SolubilityPoorly soluble in water; soluble in organic solvents like DMSO, ethanol
Melting PointEstimated 110-130°C
Lipophilicity (LogP)Approximately 3.5-4.2

These properties would make the compound suitable for various applications in organic synthesis and potentially in pharmaceutical development, particularly where lipophilicity and hydrogen-bonding capabilities are desirable characteristics.

Synthetic Approaches

Reaction Conditions and Considerations

For successful synthesis, several factors would need to be considered:

ParameterRecommended Conditions
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Na₂CO₃
SolventTHF, dioxane, or toluene/water mixtures
Temperature80-100°C
Reaction Time6-24 hours
Protection StrategyPotential protection of hydroxyl group during coupling

The presence of both electron-donating (methyl and hydroxyl) and electron-withdrawing (fluorine) groups would influence the reactivity of the coupling partners, potentially requiring optimization of reaction conditions to achieve satisfactory yields.

Chemical Reactivity

Reactive Sites

The reactivity of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol would be primarily governed by its functional groups:

  • The hydroxyl group at the 4-position represents the most nucleophilic site and would be prone to electrophilic attack.

  • The aromatic rings could undergo electrophilic aromatic substitution, with reactivity influenced by the electronic effects of the substituents.

  • The methyl group at the 3'-position could potentially undergo oxidation under appropriate conditions.

Analytical Characterization

Spectroscopic Properties

The structural characterization of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol would typically involve multiple spectroscopic techniques:

TechniqueExpected Key Features
¹H NMRSignals for aromatic protons (δ 6.8-7.5 ppm), methyl protons (δ 2.2-2.4 ppm), and hydroxyl proton (δ 4.5-5.5 ppm)
¹³C NMRCarbon signals reflecting the biphenyl structure, with characteristic C-F coupling
FT-IRO-H stretch (~3300 cm⁻¹), C-F stretch (~1200 cm⁻¹), aromatic C=C stretches
Mass SpectrometryMolecular ion peak at m/z 216, with fragmentation patterns typical of biphenyl structures

These spectroscopic properties would be essential for confirming the structure and purity of synthesized material.

Chromatographic Analysis

For purity assessment and quality control, chromatographic techniques would be valuable:

  • High-Performance Liquid Chromatography (HPLC) using reverse-phase columns

  • Gas Chromatography (GC) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for reaction monitoring

Structure-Activity Relationships

Comparison with Related Compounds

Comparing 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol with structurally similar compounds provides insights into structure-activity relationships:

CompoundStructural DifferencePotential Effect on Properties
4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-olMethyl group at 2-position instead of 3'-positionDifferent steric hindrance affecting biphenyl ring rotation
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehydeCarbaldehyde instead of hydroxyl group; different methyl positionIncreased reactivity; different hydrogen bonding properties
Unsubstituted [1,1'-biphenyl]-4-olLacks fluoro and methyl substituentsReduced lipophilicity; different electronic properties

These comparisons highlight how subtle structural changes can significantly impact the compound's properties and potential applications.

Electronic and Steric Effects

The specific arrangement of substituents in 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol creates a unique electronic environment:

  • The hydroxyl group activates its benzene ring toward electrophilic substitution

  • The fluorine atom deactivates its ring and directs substitution to meta positions

  • The methyl group is mildly activating and ortho/para-directing

  • The biphenyl linkage allows electronic communication between the rings

These electronic interactions would be significant determinants of the compound's reactivity and properties.

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